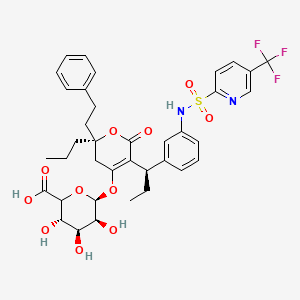
Tipranavir bêta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. Tipranavir is known for its efficacy against drug-resistant strains of HIV-1, and its glucuronide form is a product of its metabolism in the body .
Applications De Recherche Scientifique
Tipranavir beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Tipranavir.
Biology: It is used in studies to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It is used in pharmacokinetic studies to evaluate the bioavailability and clearance of Tipranavir.
Industry: It is used in the development of new drugs and in quality control processes
Mécanisme D'action
Target of Action
Tipranavir beta-D-Glucuronide primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
Tipranavir beta-D-Glucuronide, a non-peptidic HIV-1 protease inhibitor, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This prevents the formation of mature virions, thereby disrupting the replication of the virus . The compound achieves this by binding to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Tipranavir beta-D-Glucuronide is the HIV-1 life cycle . By inhibiting the HIV-1 protease, the compound prevents the cleavage of viral polyproteins, which are necessary for the assembly of new infectious virus particles . This disruption in the viral life cycle prevents the spread of the virus to new host cells.
Pharmacokinetics
The pharmacokinetics of Tipranavir involves absorption, distribution, metabolism, and excretion (ADME). Tipranavir is extensively protein-bound (>99.9%) . It is metabolized in the liver, primarily via the CYP3A4 isoenzyme . The compound is excreted mainly in the feces, with a small amount excreted in the urine . The half-life of Tipranavir in adults is approximately 5-6 hours .
Result of Action
The primary result of Tipranavir beta-D-Glucuronide’s action is the inhibition of HIV-1 replication . By preventing the formation of mature virions, the compound effectively reduces the viral load in HIV-1 infected individuals . This can lead to a delay in the progression of HIV-1 infection and the onset of AIDS.
Action Environment
The action of Tipranavir beta-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Tipranavir is both an inhibitor and inducer of cytochrome P450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs. Furthermore, the compound must be administered with food for optimal absorption .
Analyse Biochimique
Cellular Effects
Tipranavir, the parent compound, has been shown to induce apoptosis in gastric cancer stem cells and inhibit the growth of gastric cancer via the MKK3/p38 MAPK-IL24 pathway .
Molecular Mechanism
Tipranavir, the parent compound, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions .
Temporal Effects in Laboratory Settings
Tipranavir, the parent compound, has been shown to be active against a wide range of drug-resistant laboratory- and patient-derived isolates .
Dosage Effects in Animal Models
The effects of different dosages of Tipranavir beta-D-Glucuronide in animal models have not been studied. Tipranavir, the parent compound, has been shown to inhibit the growth of subcutaneous gastric cancer stem cell tumors in mice when administered at a dosage of 25 mg·kg−1·d−1 for 8 days .
Metabolic Pathways
Tipranavir, the parent compound, is known to be metabolized by the cytochrome P450 3A4 isoenzyme .
Transport and Distribution
Tipranavir, the parent compound, is known to be highly bound to plasma proteins .
Subcellular Localization
Tipranavir, the parent compound, is known to be either cytoplasmic or both nuclear and cytoplasmic .
Méthodes De Préparation
The synthesis of Tipranavir beta-D-Glucuronide involves the glucuronidation of Tipranavir. This process can be achieved through chemical or enzymatic methods. One common approach is the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired glucuronide product . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tipranavir beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Comparaison Avec Des Composés Similaires
Similar compounds to Tipranavir beta-D-Glucuronide include other glucuronides of protease inhibitors, such as Darunavir beta-D-Glucuronide and Saquinavir beta-D-Glucuronide. Tipranavir beta-D-Glucuronide is unique due to its specific structure and its efficacy against drug-resistant strains of HIV-1 .
Propriétés
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCYUCOVFARRF-VDCJWBPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41F3N2O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
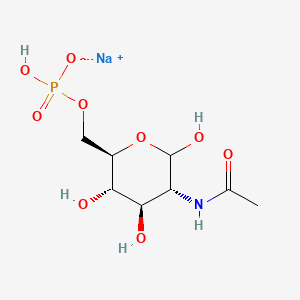

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)

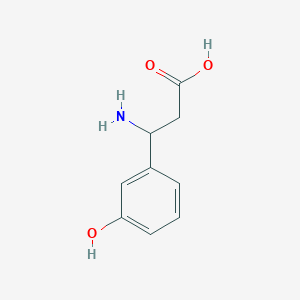
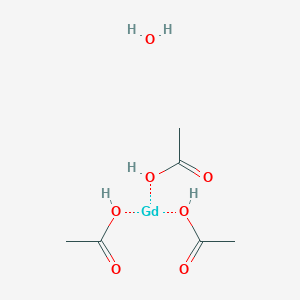
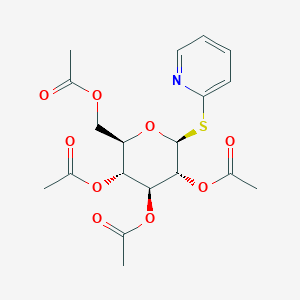
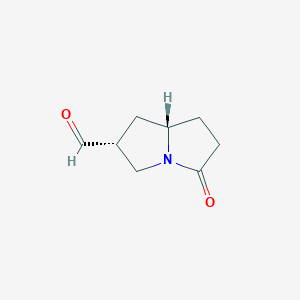

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
